Cas no 87077-76-7 (1-(3,5-dichlorophenyl)-2-methylpropan-2-ol)

1-(3,5-ジクロロフェニル)-2-メチルプロパン-2-オールは、有機合成中間体として重要な化合物です。その分子構造は、3,5-ジクロロフェニル基と第三級アルコールが結合した特徴的な形態を有しています。この化合物の主な利点は、高い化学的安定性と反応性のバランスが優れている点にあります。特に、フェニル環上の塩素原子が求電子置換反応の活性サイトとして機能し、さらに第三級アルコール部位が各種誘導体化反応に適しているため、医薬品や農薬中間体としての応用が期待されます。また、結晶性が良好なため精製が容易という特性も有しています。

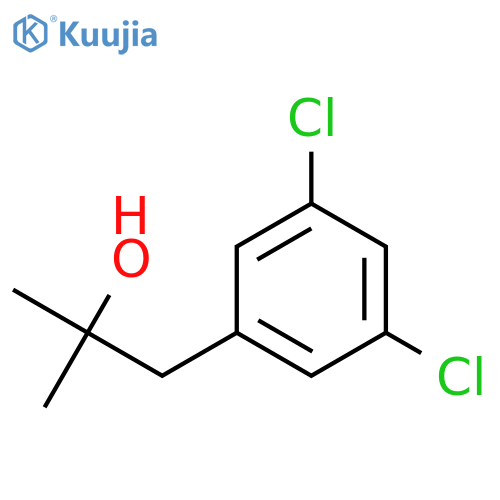

87077-76-7 structure

商品名:1-(3,5-dichlorophenyl)-2-methylpropan-2-ol

CAS番号:87077-76-7

MF:C10H12Cl2O

メガワット:219.107681274414

MDL:MFCD00196156

CID:5235379

PubChem ID:5073795

1-(3,5-dichlorophenyl)-2-methylpropan-2-ol 化学的及び物理的性質

名前と識別子

-

- 1-(3,5-dichlorophenyl)-2-methylpropan-2-ol

-

- MDL: MFCD00196156

- インチ: 1S/C10H12Cl2O/c1-10(2,13)6-7-3-8(11)5-9(12)4-7/h3-5,13H,6H2,1-2H3

- InChIKey: XDXSLRUVHXXXDQ-UHFFFAOYSA-N

- ほほえんだ: C(C1=CC(Cl)=CC(Cl)=C1)C(C)(O)C

計算された属性

- せいみつぶんしりょう: 218.0265204g/mol

- どういたいしつりょう: 218.0265204g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 160

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 20.2Ų

- 疎水性パラメータ計算基準値(XlogP): 3.4

1-(3,5-dichlorophenyl)-2-methylpropan-2-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1966005-1.0g |

1-(3,5-dichlorophenyl)-2-methylpropan-2-ol |

87077-76-7 | 1g |

$914.0 | 2023-06-02 | ||

| Enamine | EN300-1966005-1g |

1-(3,5-dichlorophenyl)-2-methylpropan-2-ol |

87077-76-7 | 1g |

$557.0 | 2023-09-17 | ||

| abcr | AB427352-1g |

1-(3,5-Dichlorophenyl)-2-methyl-2-propanol; . |

87077-76-7 | 1g |

€1621.70 | 2025-02-17 | ||

| Enamine | EN300-1966005-0.1g |

1-(3,5-dichlorophenyl)-2-methylpropan-2-ol |

87077-76-7 | 0.1g |

$490.0 | 2023-09-17 | ||

| Enamine | EN300-1966005-0.05g |

1-(3,5-dichlorophenyl)-2-methylpropan-2-ol |

87077-76-7 | 0.05g |

$468.0 | 2023-09-17 | ||

| Enamine | EN300-1966005-10.0g |

1-(3,5-dichlorophenyl)-2-methylpropan-2-ol |

87077-76-7 | 10g |

$3929.0 | 2023-06-02 | ||

| Enamine | EN300-1966005-5.0g |

1-(3,5-dichlorophenyl)-2-methylpropan-2-ol |

87077-76-7 | 5g |

$2650.0 | 2023-06-02 | ||

| Enamine | EN300-1966005-0.25g |

1-(3,5-dichlorophenyl)-2-methylpropan-2-ol |

87077-76-7 | 0.25g |

$513.0 | 2023-09-17 | ||

| Enamine | EN300-1966005-0.5g |

1-(3,5-dichlorophenyl)-2-methylpropan-2-ol |

87077-76-7 | 0.5g |

$535.0 | 2023-09-17 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1814408-1g |

1-(3,5-Dichlorophenyl)-2-Methyl-2-propanol |

87077-76-7 | 97% | 1g |

¥6739.00 | 2024-04-27 |

1-(3,5-dichlorophenyl)-2-methylpropan-2-ol 関連文献

-

Rinki Brahma,Munendra Pal Singh,Jubaraj B. Baruah RSC Adv., 2019,9, 33403-33412

-

D. Pla,M. Salleras,A. Morata,I. Garbayo,M. Gerbolés,N. Sabaté,N. J. Divins,A. Casanovas,J. Llorca,A. Tarancón Lab Chip, 2016,16, 2900-2910

-

Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994

87077-76-7 (1-(3,5-dichlorophenyl)-2-methylpropan-2-ol) 関連製品

- 1179622-21-9(1-tert-butoxycarbonyl-3,4-dihydro-2H-quinoline-5-carboxylic acid)

- 1326743-67-2(3-(dimethylamino)methyl-1H-indole-4-carboxylic acid hydrochloride)

- 2034204-57-2(2,4-dimethyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide)

- 297146-16-8((2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide)

- 1854803-21-6(N-(4,4-difluorocyclohexyl)-2-methylpyrimidin-4-amine)

- 1347108-53-5(5-methyl-4-sulfamoyl-1H-pyrazole-3-carboxylic acid)

- 1868968-92-6(4-(3-Bromo-2-fluorophenyl)but-3-en-2-one)

- 1462290-15-8((3S,5R)-3-cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile)

- 2229672-34-6(4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine)

- 2228991-37-3(2-amino-1-5-(4-fluorophenyl)furan-2-ylpropan-1-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:87077-76-7)1-(3,5-dichlorophenyl)-2-methylpropan-2-ol

清らかである:99%

はかる:1g

価格 ($):961.0